Triptotriterpenic acid B

Overview

Description

Synthesis Analysis

The synthesis of Triptotriterpenic acid B is not explicitly mentioned in the search results. However, it is known that the biotechnological synthesis of similar triterpenoids has been developed . For instance, betulinic acid, a pentacyclic triterpenoid, has been synthesized using engineered yeasts .

Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, the analysis of molecular structures generally involves examining primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, it’s known that chemical reactions in solution can be classified into those where no change in oxidation state occurs and those that are dependent on the combination of ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. However, physical properties generally include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

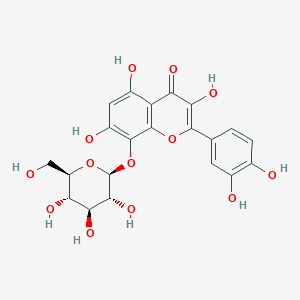

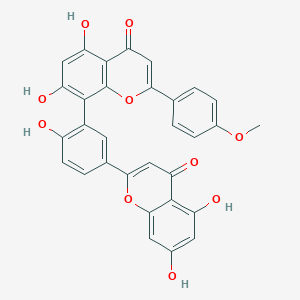

Isolation and Structural Identification : Triptotriterpenic acid B was isolated from total glucosides of Tripterygium Wilfordii, identified as 3 beta-22 beta-dihydroxy-delta 12-oleanen-29-oic acid, and confirmed through X-ray analysis. Its isolation is significant as it forms the basis for understanding its chemical properties and potential applications (C. P. Zhang, 1989).

Antitumor Properties : Research into the antitumor activities of compounds from Tripterygium wilfordii, which includes this compound, revealed strong inhibition against certain cancer cell lines, highlighting its potential as an anticancer agent (Yang Guang-zhong, 2006).

Pharmacological Functions : Studies have shown that triptolide, another compound from Tripterygium wilfordii, possesses a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, antiproliferative, and proapoptotic effects. This research helps to contextualize the broader potential of compounds like this compound within the same plant (Qiuyan Liu, 2011).

Hepatotoxicity and Therapeutic Targets : Research indicates that the activation of certain signaling pathways can attenuate the hepatotoxicity of triptolide, another compound closely related to this compound. This could have implications for the safer application of this compound in therapeutic settings (Jing Yang et al., 2017).

Therapeutic Applications in Inflammatory Diseases : Triptolide, related to this compound, has shown potential for treating various inflammatory diseases, indicating a potential area of application for this compound as well (K. Yuan et al., 2019).

Mechanism of Action

properties

IUPAC Name |

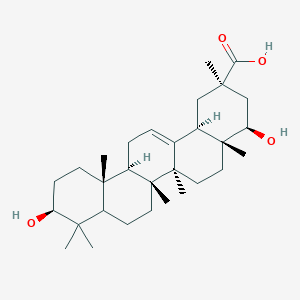

(2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-GRFRUCBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128301-32-6 | |

| Record name | Triptotriterpenic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128301326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Triptotriterpenic acid B and what is its known biological activity?

A1: this compound was first isolated from the plant Tripterygium wilfordii [, ]. This plant has a history of use in traditional medicine, and researchers have been investigating its chemical constituents for potential therapeutic applications. This compound, along with other triterpenoids isolated from the plant, has shown anti-inflammatory activity in preliminary studies [].

Q2: How was the structure of this compound confirmed?

A2: The structure of this compound was elucidated using spectroscopic analysis, including techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry [, ]. Importantly, the structure was further confirmed through X-ray crystallography, providing definitive evidence for its chemical structure [].

Q3: Has this compound been found in other plant sources besides Tripterygium wilfordii?

A3: Yes, this compound has also been isolated from Abrus precatorius Linn, commonly known as rosary pea []. This discovery marked the first reported instance of this compound being found in Abrus precatorius Linn.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.